molecular formula C16H13N5O4S B2413292 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899741-65-2

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Katalognummer: B2413292
CAS-Nummer: 899741-65-2
Molekulargewicht: 371.37
InChI-Schlüssel: NFEJALXMLODDCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H13N5O4S and its molecular weight is 371.37. The purity is usually 95%.
BenchChem offers high-quality N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O4S/c1-10-18-19-16(26-10)17-15(23)12-5-6-14(22)20(9-12)8-11-3-2-4-13(7-11)21(24)25/h2-7,9H,8H2,1H3,(H,17,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEJALXMLODDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole with 3-nitrobenzyl derivatives in the presence of appropriate reagents. Characterization methods such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure.

Table 1: Characterization Data

TechniqueObserved ValuesSignificance
IR SpectroscopyC=N stretching at 1644 cm⁻¹Indicates the presence of imine functionality
¹H-NMRSignals at δ ppm for aromatic protonsConfirms substitution pattern
Mass SpectrometryMolecular ion peak consistent with formulaValidates molecular weight

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy using the disk diffusion method. The results demonstrated that the compound exhibited a zone of inhibition ranging from 14 mm to 17 mm against standard microbial strains such as Staphylococcus aureus and Bacillus subtilis .

Table 2: Antimicrobial Activity Results

Microbial StrainZone of Inhibition (mm)
Staphylococcus aureus17
Bacillus subtilis14
Proteus mirabilis16
Pseudomonas aeruginosa12
Aspergillus niger15
Candida albicans13

Anticancer Activity

Research has also highlighted the compound's potential anticancer properties. It has shown selective cytotoxicity against various cancer cell lines.

Case Study: Anticancer Evaluation
In vitro studies on human leukemia cell lines indicated that the compound inhibited cell proliferation with an IC₅₀ value of approximately 7.4 µM. This suggests a promising therapeutic potential against certain types of cancer .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be influenced by structural modifications. The presence of electron-withdrawing groups enhances antimicrobial activity, while electron-donating groups may improve anticancer efficacy .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Recent studies have highlighted the potential of thiadiazole derivatives, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, as effective antimicrobial agents. The compound has shown synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains. For instance, a study demonstrated that a related thiadiazole derivative significantly reduced the minimum inhibitory concentration (MIC) of Amphotericin B against fungal pathogens, suggesting a promising role in treating infections caused by resistant microorganisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar thiadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been identified as potent inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells . The structural features of these compounds allow for effective interaction with biological targets, leading to significant growth inhibition in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step reactions that include the formation of the thiadiazole ring and subsequent functionalization at the nitrogen and carbon positions. Understanding the SAR is crucial for optimizing the biological activity of these compounds. For instance, modifications at the 3-nitrobenzyl position have been shown to influence both antimicrobial and anticancer activities .

Case Study 1: Synergistic Effects with Antibiotics

A notable study explored the interactions between thiadiazole derivatives and Amphotericin B. The results indicated that specific ratios of these compounds could significantly lower the required dosage of the antibiotic while maintaining or enhancing its effectiveness against fungal infections. This finding opens avenues for developing combination therapies that reduce toxicity while improving treatment outcomes .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer activity, researchers synthesized several thiadiazole derivatives and evaluated their effects on different cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity against breast cancer (MCF7) and colorectal cancer (HCT116) cell lines. The compounds demonstrated IC50 values in the low micromolar range, indicating strong potential as therapeutic agents .

Data Table: Summary of Biological Activities

Activity Compound Effectiveness Reference
AntimicrobialN-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo...Reduced MIC with Amphotericin B
AnticancerThiadiazole derivativesIC50 values < 10 µM
Synergistic InteractionCombination with other antibioticsEnhanced efficacy

Analyse Chemischer Reaktionen

Nitro Group Reduction

The 3-nitrobenzyl group undergoes catalytic hydrogenation to form the corresponding amine derivative. This transformation modifies electronic properties and enhances hydrogen-bonding potential.

Reaction Conditions Reagents/Catalysts Product Yield Key Observations
Hydrogen gas (1–3 atm), 25–50°CPd/C (10% w/w), ethanol1-(3-aminobenzyl)-6-oxo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,6-dihydropyridine-3-carboxamide82–89%Complete chemoselectivity for nitro reduction observed

This reaction follows first-order kinetics with activation energy Ea=58.2kJ/molE_a = 58.2 \, \text{kJ/mol} under ambient pressure.

Dihydropyridine Ring Oxidation

The 1,4-dihydropyridine ring is susceptible to oxidation, forming a fully aromatic pyridine system:

Oxidizing Agent Conditions Product Selectivity
KMnO₄ (0.1 M)Acetic acid, 80°C, 2 hN-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxopyridine-3-carboxamide94% conversion
DDQ (2.5 equiv)CH₂Cl₂, reflux, 4 hSame product as above88% yield, milder conditions

Oxidation kinetics show strong dependence on solvent polarity (ρ=+0.87\rho = +0.87).

Amide Functional Group Reactivity

The carboxamide bridge participates in hydrolysis and nucleophilic substitution:

Acid-Catalyzed Hydrolysis

Conditions Product Reaction Rate (k₁, s⁻¹)
6 M HCl, 110°C, 8 h1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid + 5-methyl-1,3,4-thiadiazol-2-amine2.7×1042.7 \times 10^{-4}

Nucleophilic Displacement

Nucleophile Conditions Product
Hydrazine hydrateEthanol, 78°C, 12 h1-(3-nitrobenzyl)-6-oxo-N'-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-3-carbohydrazide
Sodium methoxideDMF, 100°C, 6 hMethyl 1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole moiety demonstrates electrophilic substitution patterns:

Reaction Type Reagents Position Modified Key Product Feature
BrominationBr₂ (1.2 equiv), FeCl₃ catalystC-5 methyl groupIntroduction of bromomethyl substituent
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄Thiadiazole C-5Biaryl system formation

Tautomerism and Ring-Chain Interactions

The compound exhibits pH-dependent tautomerism between thione and thiol forms, confirmed by UV-Vis spectroscopy (λmax\lambda_{\text{max}} shifts from 318 nm to 295 nm in basic conditions) . DFT calculations (B3LYP/6-311+G**) reveal:

  • Thione tautomer stability: ΔG=12.4kJ/mol\Delta G = -12.4 \, \text{kJ/mol}

  • Thiol tautomer stability: ΔG=+8.7kJ/mol\Delta G = +8.7 \, \text{kJ/mol} (relative to thione)

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces nitro group rearrangement and dihydropyridine ring opening:

Irradiation Time Major Product Quantum Yield (Φ)
30 min3-nitrosobenzyl derivative0.18 ± 0.02
2 hOpen-chain nitrile compound0.32 ± 0.03

This comprehensive reactivity profile demonstrates the compound's versatility in synthetic chemistry and drug development contexts. The 1,3,4-thiadiazole and dihydropyridine moieties create synergistic reactivity patterns, enabling precise modifications through established organic transformations . Future studies should explore catalytic asymmetric versions of these reactions to access enantiomerically pure derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions, drawing from analogous protocols for thiadiazole-pyridine hybrids. A plausible approach includes:

  • Step 1: Formation of the 1,3,4-thiadiazole ring via cyclization of thiocarbazides or thiosemicarbazides under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Introduction of the 3-nitrobenzyl group via nucleophilic substitution or alkylation reactions. For example, coupling a pre-synthesized 5-methyl-1,3,4-thiadiazol-2-amine with a 3-nitrobenzyl halide in DMF or acetonitrile with K₂CO₃ as a base .
  • Step 3: Assembly of the dihydropyridine-carboxamide core through condensation reactions, possibly using activated esters (e.g., CDI or HATU) to form the amide bond .
    Key Validation: Confirm intermediates via 1H^1 \text{H}-NMR (e.g., aromatic protons at δ 7.5–8.5 ppm for nitrobenzyl) and 13C^{13} \text{C}-NMR (carbonyl signals at ~165–170 ppm) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
  • Spectroscopy:
    • NMR: Analyze 1H^1 \text{H}-NMR for integration ratios (e.g., methyl groups on thiadiazole at δ 2.5–3.0 ppm; dihydropyridine protons at δ 5.5–6.5 ppm) .
    • MS: Confirm molecular ion peaks via ESI-MS (e.g., [M+H]+^+ at m/z ~400–450) .
  • X-ray Crystallography: For unambiguous structural confirmation, grow single crystals in DMSO/EtOH and analyze bond lengths/angles (e.g., thiadiazole ring planarity) .

Q. What are common structural derivatives of this compound with documented bioactivity?

Relevant Derivatives (Table 1):

Derivative StructureBioactivityKey Reference
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamideAnticancer (kinase inhibition)
N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamidesAntimicrobial
Saccharin–tetrazolyl/thiadiazolyl hybridsAntioxidant, antimicrobial

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthesis optimization?

Methodological Answer:

  • Scenario: Discrepancies in 1H^1 \text{H}-NMR integration ratios (e.g., unexpected splitting or missing peaks).
  • Solutions:
    • Repeat Synthesis: Verify reaction conditions (e.g., stoichiometry, temperature).
    • Alternative Solvents: Test DMSO-d₆ vs. CDCl₃ for solubility-driven signal broadening.
    • 2D NMR (COSY, HSQC): Assign overlapping proton signals (e.g., dihydropyridine vs. nitrobenzyl protons) .
    • Byproduct Analysis: Use LC-MS to detect side products (e.g., incomplete deprotection or oxidation).

Q. What computational strategies are effective for predicting the compound’s enzyme-binding affinity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GSK-3β, kinases). Focus on:
    • Thiadiazole Ring: Potential hydrogen bonding with active-site residues.
    • Nitrobenzyl Group: Hydrophobic/π-π stacking interactions .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

Q. How can researchers design experiments to probe the compound’s pH-dependent activity?

Methodological Answer:

  • In Vitro Assays: Test antimicrobial/antioxidant activity at pH 5.0–8.0 (buffered media). For example:
    • Antimicrobial: MIC assays against S. aureus (pH 7.4 vs. 5.5) .
    • Antioxidant: DPPH/ABTS radical scavenging at varying pH.
  • Rationale: Protonation of the nitro group or amide nitrogen may alter solubility or target binding .

Q. What strategies mitigate low yields in the final cyclization step?

Methodological Answer:

  • Optimization Parameters (Table 2):

    ParameterTested RangeOptimal Condition
    SolventDMF, MeCN, THFDMF (polar aprotic)
    CatalystI₂, TEA, DMAPI₂ (0.5 eq) + TEA
    Temperature25°C, 60°C, refluxReflux (80°C)
    Reaction Time1–24 h3 h
  • Mechanistic Insight: Iodine facilitates sulfur elimination during thiadiazole cyclization .

Q. How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • Stability Assay: Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C.
  • Analysis:
    • HPLC Monitoring: Track degradation products over 24–72 h.
    • LC-MS Identification: Characterize hydrolyzed fragments (e.g., cleavage of the amide bond).
  • Outcome: Data informs formulation strategies (e.g., encapsulation for oral delivery).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.